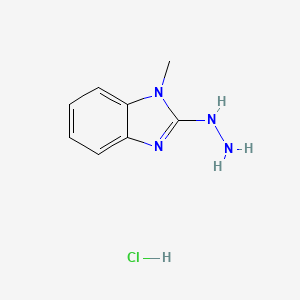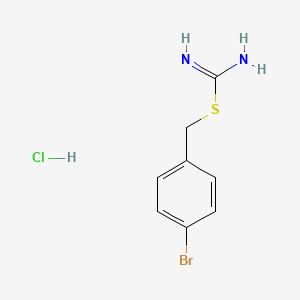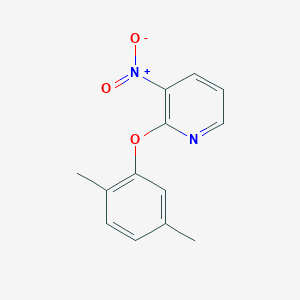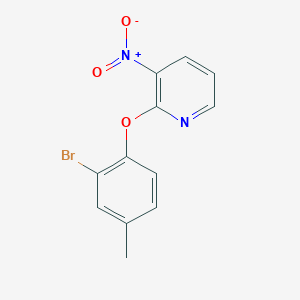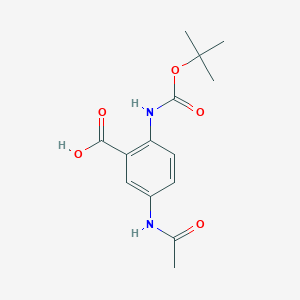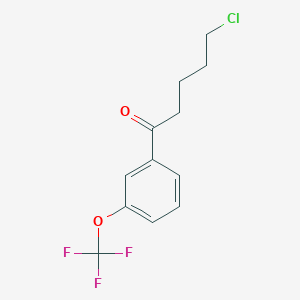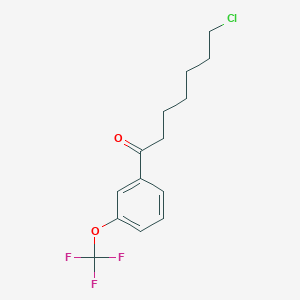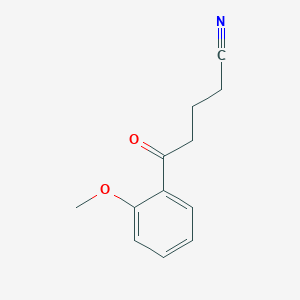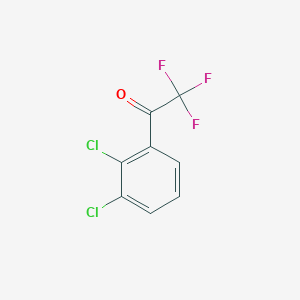
2',3'-Dichloro-2,2,2-trifluoroacétophénone
Vue d'ensemble
Description
2’,3’-Dichloro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms and the acetyl group is substituted with three fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
2’,3’-Dichloro-2,2,2-trifluoroacetophenone is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent for the enantioselective preparation of benzazephinoindoles bearing trifluoromethylated quaternary stereocenters .
Mode of Action
It is known to be involved in the synthesis of new aromatic 3f polymers .
Biochemical Pathways
It is known to be used in the synthesis of new aromatic 3f polymers , indicating its involvement in polymerization reactions.
Result of Action
It is known to be used in the synthesis of new aromatic 3f polymers , indicating its role in chemical reactions leading to the formation of these polymers.
Action Environment
It is known that this compound should be stored in a sealed container in a dry room temperature environment .
Analyse Biochimique
Biochemical Properties
2’,3’-Dichloro-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding interaction can lead to changes in gene expression, particularly those genes involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been observed to cause persistent changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic or adverse effects. For example, high doses have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
2’,3’-Dichloro-2,2,2-trifluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can be metabolized into various byproducts, which may have their own biological effects .
Transport and Distribution
Within cells and tissues, 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall biological activity .
Subcellular Localization
The subcellular localization of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone typically involves the reaction of 2,3-dichlorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2,3-dichlorobenzene and trifluoroacetic anhydride.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone may involve more scalable methods, such as continuous flow reactors, to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial to maintaining product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dichloro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2’,3’-Dichloro-2,2,2-trifluoroethanol.
Oxidation: 2’,3’-Dichloro-2,2,2-trifluoroacetic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,5’-Dichloro-2,2,2-trifluoroacetophenone: Another dichloro derivative with similar reactivity but different substitution pattern.
2’,4’-Dichloro-2,2,2-trifluoroacetophenone: Differently substituted isomer with distinct chemical properties.
2’,3’-Dichloro-2,2,2-trifluoroethanol: The reduced form of 2’,3’-Dichloro-2,2,2-trifluoroacetophenone.
Uniqueness
2’,3’-Dichloro-2,2,2-trifluoroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHCHVDELIRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645228 | |
| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-11-5 | |
| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2,2,2-trifluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)
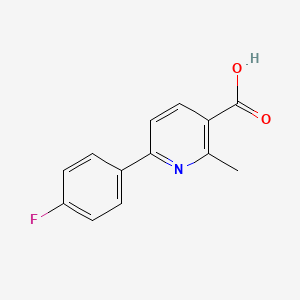
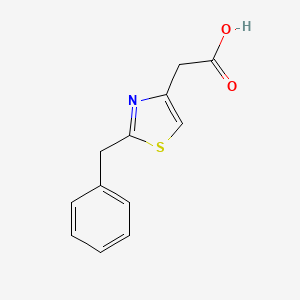
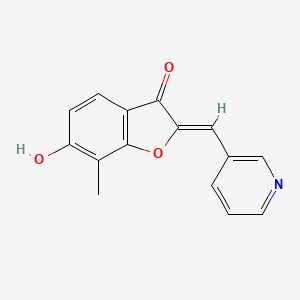
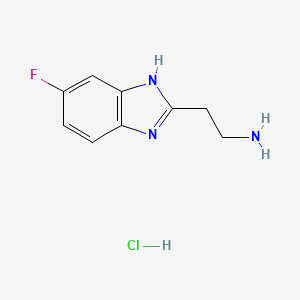
![N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methano-pyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)
